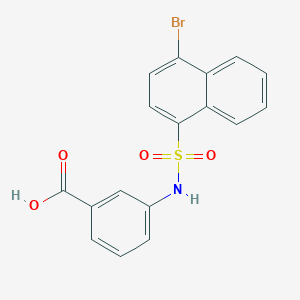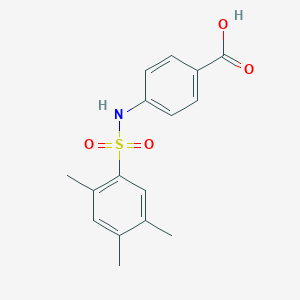![molecular formula C19H24N2O3S B273347 4-{4-[(2,5-Dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B273347.png)
4-{4-[(2,5-Dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{4-[(2,5-Dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of sulfonyl piperazine derivatives and has been extensively studied for its potential applications in various fields of research.
Mécanisme D'action
The mechanism of action of 4-{4-[(2,5-Dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether involves the inhibition of certain enzymes such as carbonic anhydrase and acetylcholinesterase. This inhibition results in the reduction of certain physiological and biochemical processes, which can have therapeutic benefits in the treatment of various diseases.
Biochemical and Physiological Effects:
The compound 4-{4-[(2,5-Dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the activity of carbonic anhydrase, which can be beneficial in the treatment of glaucoma. It has also been found to inhibit acetylcholinesterase, which can be useful in the treatment of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The compound 4-{4-[(2,5-Dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether has several advantages and limitations for lab experiments. One advantage is its potent inhibitory activity against certain enzymes, which makes it a potential candidate for the development of drugs for the treatment of various diseases. However, one limitation is its relatively low solubility in water, which can make it challenging to work with in certain experiments.
Orientations Futures
There are several future directions for the research on 4-{4-[(2,5-Dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether. One direction is the development of more efficient synthesis methods for this compound. Another direction is the investigation of its potential applications in the treatment of other diseases such as epilepsy and Parkinson's disease. Additionally, the compound could be further studied to determine its potential toxicity and side effects. Finally, there is a need for more research on the mechanism of action of this compound to fully understand its therapeutic potential.
In conclusion, 4-{4-[(2,5-Dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether is a chemical compound that has potential applications in various fields of scientific research. Its potent inhibitory activity against certain enzymes makes it a potential candidate for the development of drugs for the treatment of various diseases. However, more research is needed to fully understand its therapeutic potential and to overcome its limitations for lab experiments.
Méthodes De Synthèse
The synthesis of 4-{4-[(2,5-Dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether involves the reaction between 4-(4-chlorophenyl)piperazine and 2,5-dimethylbenzenesulfonyl chloride. The reaction takes place in the presence of a base such as potassium carbonate and a solvent such as dichloromethane.
Applications De Recherche Scientifique
The compound 4-{4-[(2,5-Dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether has been extensively studied for its potential applications in the field of scientific research. It has been found to exhibit potent inhibitory activity against certain enzymes such as carbonic anhydrase and acetylcholinesterase. This makes it a potential candidate for the development of drugs for the treatment of various diseases such as glaucoma, epilepsy, and Alzheimer's disease.
Propriétés
Nom du produit |
4-{4-[(2,5-Dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether |
|---|---|
Formule moléculaire |
C19H24N2O3S |
Poids moléculaire |
360.5 g/mol |
Nom IUPAC |
1-(2,5-dimethylphenyl)sulfonyl-4-(4-methoxyphenyl)piperazine |
InChI |
InChI=1S/C19H24N2O3S/c1-15-4-5-16(2)19(14-15)25(22,23)21-12-10-20(11-13-21)17-6-8-18(24-3)9-7-17/h4-9,14H,10-13H2,1-3H3 |
Clé InChI |
KSQXFNSZJVCOAY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC |
SMILES canonique |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[(2,3,4,5-Tetramethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B273283.png)
![1-[(2-Methoxy-5-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B273287.png)






![2-methyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-imidazole](/img/structure/B273309.png)

